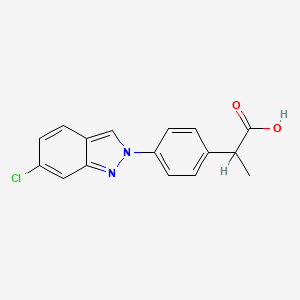

2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(p-(6-クロロ-2H-インダゾール-2-イル)フェニル)プロピオン酸は、インダゾール誘導体のクラスに属する化合物です。 インダゾール含有化合物は、抗癌、抗炎症、抗菌特性など、幅広い生物活性で知られています 。この化合物は、そのユニークな構造により、さまざまな科学研究分野で注目を集めています。

2. 製法

2-(p-(6-クロロ-2H-インダゾール-2-イル)フェニル)プロピオン酸の合成は、いくつかの合成経路で達成できます。 一般的な方法の1つは、2-アジドベンズアルデヒドとアミンを環化させてインダゾールコアを形成することです 。 Cu(OAc)2触媒によるN-N結合形成などの遷移金属触媒反応も、インダゾール誘導体の合成に使用されています 。工業生産方法では、これらの触媒プロセスがよく利用され、高収率と高純度が達成されています。

準備方法

The synthesis of 2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid can be achieved through several synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to synthesize indazole derivatives . Industrial production methods often utilize these catalytic processes to achieve high yields and purity.

化学反応の分析

2-(p-(6-クロロ-2H-インダゾール-2-イル)フェニル)プロピオン酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を用いて酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて行うことができます。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

2-(p-(6-クロロ-2H-インダゾール-2-イル)フェニル)プロピオン酸は、科学研究でいくつかの応用があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、癌細胞の増殖に関与する特定の酵素や経路を阻害する能力により、抗癌剤としての可能性について研究されています.

医学: その抗炎症作用と抗菌作用を調査するための研究が進行しており、創薬の候補となっています.

産業: この化合物のユニークな構造は、新素材や化学プロセスの開発に役立ちます。

作用機序

2-(p-(6-クロロ-2H-インダゾール-2-イル)フェニル)プロピオン酸の作用機序は、特定の分子標的との相互作用を伴います。 これは、細胞シグナル伝達経路で役割を果たすホスホイノシチド3-キナーゼδなどの特定の酵素を阻害することが知られています 。この阻害は、癌細胞の増殖の抑制につながる可能性があります。この化合物は、他の分子標的とも相互作用する可能性があり、抗炎症作用と抗菌作用に貢献しています。

類似化合物との比較

2-(p-(6-クロロ-2H-インダゾール-2-イル)フェニル)プロピオン酸は、次のような他のインダゾール誘導体と比較することができます。

1H-インダゾール: 抗癌作用と抗炎症作用で知られています。

2H-インダゾール: 1H-インダゾールと同様ですが、置換パターンと生物活性は異なります.

イミダゾール: 抗菌作用と抗真菌作用など、幅広い生物活性を示す別の複素環式化合物です.

2-(p-(6-クロロ-2H-インダゾール-2-イル)フェニル)プロピオン酸の独自性は、その特定の置換パターンにあり、これは独自の生物活性を付与し、研究開発にとって貴重な化合物となっています。

生物活性

2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid, identified by the CAS number 81265-63-6, is a compound with potential pharmacological properties. Its structure features a propionic acid moiety linked to a phenyl group that is substituted with a 6-chloro-2H-indazol-2-yl group. This unique configuration suggests a variety of biological activities, particularly in the realms of anti-inflammatory and analgesic effects.

- Molecular Formula : C16H13ClN2O2

- Molecular Weight : 300.74 g/mol

- Structure : The compound contains an indazole ring, which is known for its biological activity.

Biological Activity Overview

Research indicates that compounds with indazole moieties often exhibit significant biological activities, including:

- Anti-inflammatory Properties : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process.

- Analgesic Effects : The structure suggests potential interactions with pain pathways, making it a candidate for pain relief applications.

- Antitumor Activity : Preliminary studies indicate that indazole derivatives may possess anticancer properties through various mechanisms, including the inhibition of tumor growth and metastasis.

The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- COX Inhibition : Similar compounds have been shown to inhibit COX enzymes, leading to reduced production of pro-inflammatory prostaglandins.

- Receptor Interaction : The compound may interact with various receptors involved in pain and inflammation pathways.

- Cellular Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Comparative Analysis

To better understand the potential of this compound, a comparison with other known compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Indazole ring, chloro substituent | Potentially unique bioactivity due to indazole |

| Ibuprofen | Propionic acid derivative | Widely used NSAID |

| Naproxen | Propionic acid derivative | Longer half-life than ibuprofen |

| Flurbiprofen | Propionic acid derivative | Exhibits more potent anti-inflammatory effects |

The unique indazole structure of this compound may confer distinct biological activities compared to traditional NSAIDs like ibuprofen and naproxen.

In Vitro Studies

Recent studies have focused on the synthesis and biological evaluation of similar indazole derivatives. For instance:

-

Cyclooxygenase Inhibition : A study demonstrated that derivatives of propionic acids could inhibit COX activity effectively, suggesting that this compound might exhibit similar properties.

- Methodology : The inhibition was assessed using enzyme preparations from guinea pig polymorphonuclear leukocytes.

- Results : Compounds with specific substitutions showed enhanced inhibitory activity.

In Vivo Studies

In vivo assessments have indicated potential therapeutic applications:

-

Anti-inflammatory Efficacy : Research involving carrageenan-induced paw edema in rats has shown promising results for indazole derivatives in reducing inflammation.

- Dosage and Administration : Various dosages were tested to determine optimal anti-inflammatory effects.

- Outcome Measures : Reduction in paw swelling was recorded as a primary outcome measure.

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

- Structural Modifications : Exploring analogs and derivatives to enhance bioactivity and selectivity.

特性

CAS番号 |

81265-63-6 |

|---|---|

分子式 |

C16H13ClN2O2 |

分子量 |

300.74 g/mol |

IUPAC名 |

2-[4-(6-chloroindazol-2-yl)phenyl]propanoic acid |

InChI |

InChI=1S/C16H13ClN2O2/c1-10(16(20)21)11-3-6-14(7-4-11)19-9-12-2-5-13(17)8-15(12)18-19/h2-10H,1H3,(H,20,21) |

InChIキー |

VVZGTEDAMMASIU-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC=C(C=C1)N2C=C3C=CC(=CC3=N2)Cl)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。